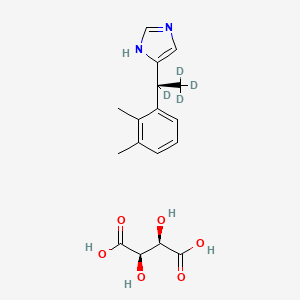
Dexmedetomidine-d4 L-Tartrate (d4-Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dexmedetomidine-d4 L-Tartrate (d4-Major) is a stable isotope-labeled form of dexmedetomidine, a highly selective alpha-2 adrenergic agonist. It is primarily used in research settings for its sedative, analgesic, and anxiolytic properties. The addition of deuterium atoms (d4) enhances its metabolic stability, making it a valuable tool in pharmacokinetic and metabolic studies.
準備方法
Synthetic Routes and Reaction Conditions: Dexmedetomidine-d4 L-Tartrate can be synthesized through a series of chemical reactions starting from suitable precursors. The process involves the introduction of deuterium atoms at specific positions in the molecular structure. This is typically achieved using deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium.
Industrial Production Methods: In an industrial setting, the production of Dexmedetomidine-d4 L-Tartrate involves large-scale chemical synthesis. This includes the use of reactors and purification systems to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistency in the final product.
化学反応の分析
Types of Reactions: Dexmedetomidine-d4 L-Tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are separated and purified to obtain the desired compound.
科学的研究の応用
Dexmedetomidine-d4 L-Tartrate is extensively used in scientific research due to its unique properties. It is employed in:
Chemistry: As a reference standard in analytical chemistry for the development of new analytical methods.
Biology: In studies related to neurotransmission, pain management, and stress response.
Medicine: For pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of dexmedetomidine.
Industry: In the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Dexmedetomidine-d4 L-Tartrate is compared with other similar compounds such as clonidine, guanfacine, and methyldopa. While these compounds also act on alpha-2 adrenergic receptors, Dexmedetomidine-d4 L-Tartrate is distinguished by its higher selectivity and potency. Additionally, the incorporation of deuterium atoms enhances its metabolic stability, making it a preferred choice for research applications.
類似化合物との比較
Clonidine
Guanfacine
Methyldopa
Tizanidine
This detailed overview provides a comprehensive understanding of Dexmedetomidine-d4 L-Tartrate (d4-Major), its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H22N2O6 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;5-[(1S)-1,2,2,2-tetradeuterio-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C13H16N2.C4H6O6/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;5-1(3(7)8)2(6)4(9)10/h4-8,11H,1-3H3,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,11D; |
InChIキー |
ITWNPJSUZOQVNY-XCBWMRNBSA-N |
異性体SMILES |
[2H][C@](C1=CC=CC(=C1C)C)(C2=CN=CN2)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


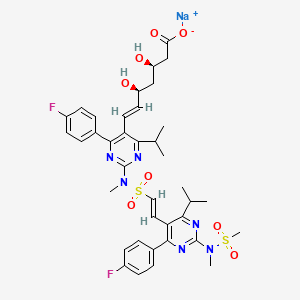
![5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one](/img/structure/B15354947.png)
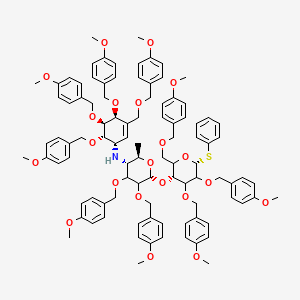
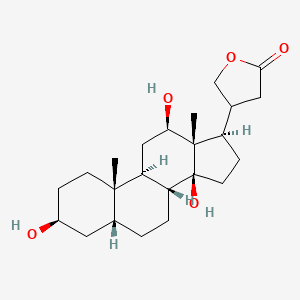
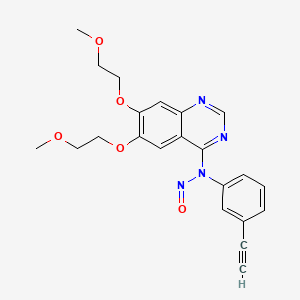
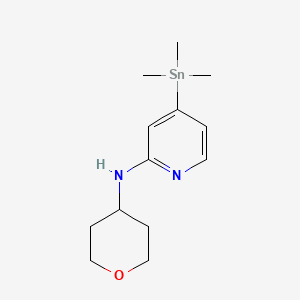

![Ethyl 5,7-dioxo-4-phenethyl-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15354970.png)

![5-[(2-Amino-4-methylpentanoyl)amino]-2-hydroxybenzoic acid;hydrochloride](/img/structure/B15354997.png)

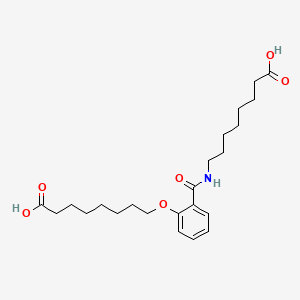
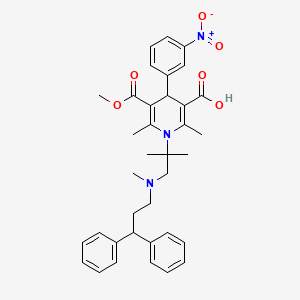
![(1S,3S,5S)-2-((S)-2-Amino-2-((1s,3R,5S,7R)-4-oxoadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B15355008.png)
